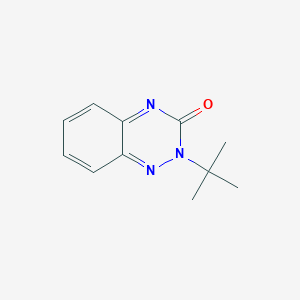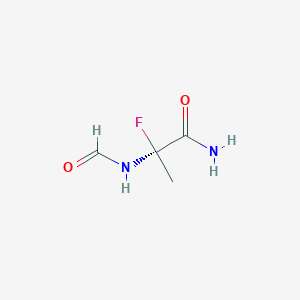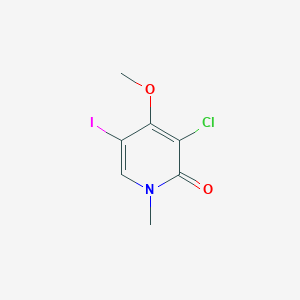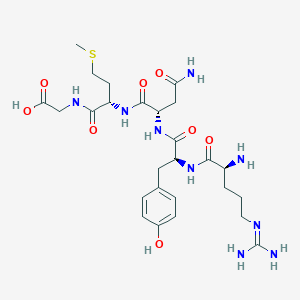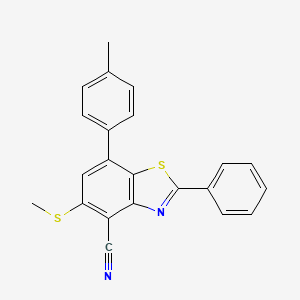![molecular formula C11H14N4O3 B14200741 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol CAS No. 832102-54-2](/img/structure/B14200741.png)
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a dimethylamino group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted benzimidazole is then reacted with dimethylamine to introduce the dimethylamino group at the 2-position.
Ethanol Substitution: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and dimethylation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the benzimidazole core.
5-Nitrobenzimidazole: Contains the benzimidazole core and nitro group but lacks the dimethylamino and ethan-1-ol groups.
2-(Dimethylamino)-5-nitrobenzimidazole: Similar structure but without the ethan-1-ol group.
Uniqueness
2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylamino groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
832102-54-2 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
2-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14N4O3/c1-13(2)11-12-9-7-8(15(17)18)3-4-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 |
InChIキー |
SUDHYNMZBNIDBW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(N1CCO)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)


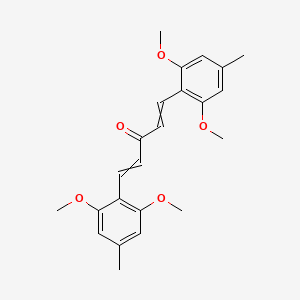
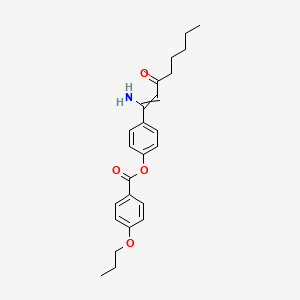

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)

